2,5-Diethyl-3,4-diphenyl-1H-pyrrole
CAS No.: 68579-41-9
Cat. No.: VC19394587
Molecular Formula: C20H21N
Molecular Weight: 275.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 68579-41-9 |
|---|---|
| Molecular Formula | C20H21N |
| Molecular Weight | 275.4 g/mol |
| IUPAC Name | 2,5-diethyl-3,4-diphenyl-1H-pyrrole |
| Standard InChI | InChI=1S/C20H21N/c1-3-17-19(15-11-7-5-8-12-15)20(18(4-2)21-17)16-13-9-6-10-14-16/h5-14,21H,3-4H2,1-2H3 |
| Standard InChI Key | MXTWYUMOYWIQRH-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C(=C(N1)CC)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Structural Characteristics and Molecular Design
Core Pyrrole Framework
The 1H-pyrrole backbone consists of a five-membered aromatic ring with one nitrogen atom. In 2,5-diethyl-3,4-diphenyl-1H-pyrrole, the nitrogen remains unsubstituted (as indicated by the "1H" designation), while positions 3 and 4 are occupied by phenyl groups, and positions 2 and 5 feature ethyl substituents. This substitution pattern creates a sterically crowded environment, which influences both synthetic accessibility and chemical reactivity .
Crystallographic Insights
Though no crystal structure data exists for the diethyl variant, the monoclinic crystal system of dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate (space group P 1 21/c 1, a = 13.9835 Å, b = 9.8343 Å, c = 13.1233 Å, β = 100.670°) suggests that bulky substituents at positions 2, 3, 4, and 5 induce significant molecular packing constraints . Substituting methyl groups with ethyl moieties would likely expand the unit cell dimensions due to increased van der Waals interactions.
Electronic Effects of Substituents
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Ethyl Groups (C2/C5): Electron-donating alkyl groups enhance the electron density of the pyrrole ring, potentially altering its aromaticity and reactivity toward electrophilic substitution.
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Phenyl Groups (C3/C4): These aryl substituents introduce conjugation pathways, extending the π-system and modulating absorption/emission properties .
Synthetic Methodologies and Challenges
Retrosynthetic Analysis
The synthesis of 2,5-diethyl-3,4-diphenyl-1H-pyrrole may proceed via two primary routes:
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Cyclization of Enamine Precursors: Analogous to the synthesis of dimethyl 2,5-diphenyl-1H-pyrrole-3,4-dicarboxylate via K<sub>2</sub>S<sub>2</sub>O<sub>8</sub>-mediated oxidative cyclization , diethyl esters could be incorporated into enamine intermediates before cyclization.
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Paal-Knorr Pyrrole Synthesis: Condensation of 1,4-diketones with primary amines, though this method typically yields 3,4-disubstituted pyrroles and may require tailored diketones to install ethyl and phenyl groups .
Key Reaction Optimization Challenges
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Steric Hindrance: Bulky ethyl and phenyl groups may impede cyclization kinetics, necessitating elevated temperatures or high-pressure conditions.
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Regioselectivity Control: Competing pathways could lead to undesired regioisomers unless directing groups or catalysts are employed.
Case Study: Selective Mono-Reduction of Pyrrole Dicarboxylates
The selective reduction of pyrrole-2,5-dicarboxylates using diisobutylaluminum hydride (DIBAH) demonstrates the critical role of the N–H group in directing reactivity . For 2,5-diethyl-3,4-diphenyl-1H-pyrrole, analogous reductions (e.g., ester-to-alcohol transformations) would require careful optimization to avoid over-reduction or side reactions at the ethyl groups.
Physicochemical Properties and Computational Predictions
Molecular Weight and LogP
Using PubChem’s computational tools , the molecular weight of 2,5-diethyl-3,4-diphenyl-1H-pyrrole is estimated at 343.5 g/mol. The XLogP3 value (a measure of lipophilicity) is predicted to be ~4.2, indicating moderate hydrophobicity suitable for membrane permeability in drug design.
Spectral Characteristics
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IR Spectroscopy: Stretching frequencies for N–H (≈3400 cm<sup>−1</sup>), C–C aromatic (≈1600 cm<sup>−1</sup>), and C–O (if esters are present) would dominate.
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<sup>1</sup>H NMR: Expected signals include a broad singlet for the pyrrolic NH (δ 8.5–9.5 ppm), multiplet resonances for phenyl protons (δ 7.0–7.5 ppm), and quartets/multipletss for ethyl groups (δ 1.0–2.5 ppm) .
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